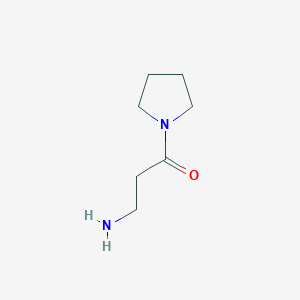

3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Description

Significance of Aminoketones and Pyrrolidine (B122466) Scaffolds in Modern Chemical Research

Aminoketones are a class of organic compounds containing both an amine and a ketone functional group. wikipedia.org Their bifunctional nature makes them highly versatile intermediates in a wide range of chemical transformations. wikipedia.org Specifically, β-amino ketones, where the amino group is separated from the ketone by two carbon atoms, are crucial intermediates in various biological pathways, including the biosynthesis of amino acids and neurotransmitters. fiveable.me The presence of both functional groups allows for intramolecular reactions, leading to the formation of heterocyclic compounds. fiveable.me The reactivity of aminoketones is a key area of study, with numerous synthetic methods developed for their construction, often involving the reaction of α-halogenated ketones with amines or the amination of enolates. rsc.org

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another privileged scaffold in medicinal chemistry and drug discovery. nih.govnih.govresearchgate.net Its non-planar, sp3-hybridized structure allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. nih.govnih.govresearchgate.net This three-dimensionality is crucial for the stereochemical and conformational control of molecules, which in turn influences their biological activity. nih.govnih.govresearchgate.net The pyrrolidine scaffold is found in numerous FDA-approved drugs and is widely used as a ligand, organocatalyst, and chiral controller in asymmetric synthesis. nih.gov The development of efficient synthetic routes to pyrrolidine-containing molecules, including DNA-compatible methods, is an active area of research. acs.org

Overview of Key Academic Research Trajectories for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Research involving this compound and its analogs primarily focuses on their utility as synthetic intermediates for creating more complex molecules with potential biological activity. The hydrochloride salt of this compound is commercially available, indicating its use as a starting material in laboratory settings. cymitquimica.comchemspider.comoakwoodchemical.comsynquestlabs.com

One significant research trajectory involves the use of similar structures, such as 3-(pyrrolidin-1-yl)propionic acid analogues, as CCR5 antagonists with potent anti-HIV activity. researchgate.net This highlights the potential for the pyrrolidine-propanone backbone to be modified into therapeutically relevant compounds. Furthermore, the related compound 1-(3-Aminopropyl)pyrrolidine is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.ca

Contextualization within Propan-1-one Backbone Chemistry

The propan-1-one backbone is a fundamental structural motif in organic chemistry. nih.gov It consists of a three-carbon chain with a carbonyl group at the first carbon. The chemistry of propan-1-one and its derivatives is vast and varied. For instance, the parent alcohol, propan-1-ol, is a widely used polar solvent and a metabolic product. ebi.ac.uknih.govusda.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-4-3-7(10)9-5-1-2-6-9/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOMCRORFPUYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Amino 1 Pyrrolidin 1 Yl Propan 1 One

Reactions Involving the Terminal Amino Group

The primary amino group (—NH₂) is a potent nucleophile and represents the most reactive site for many chemical transformations. Its accessibility allows for a variety of modifications, including acylation, alkylation, and participation in cyclization reactions to form novel heterocyclic systems.

Common transformations of the terminal amino group include:

Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide bonds. A notable example is the reaction with Boc-anhydride (di-tert-butyl dicarbonate) to install the tert-butyloxycarbonyl (Boc) protecting group, a common strategy in multi-step synthesis to temporarily mask the amine's reactivity. google.com

Alkylation: The amino group can be mono- or di-alkylated through reactions with alkyl halides. It can also undergo reductive amination with aldehydes or ketones, where it first forms an intermediate imine or enamine that is subsequently reduced in situ to yield a secondary or tertiary amine.

Heterocycle Formation: The nucleophilic character of the amine is exploited in condensation reactions with bifunctional electrophiles to construct various heterocyclic rings. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrroles or pyrimidines. fishersci.canih.gov The related compound, 1-(3-aminopropyl)pyrrolidine, demonstrates this reactivity through its reaction with 2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride to yield the corresponding bis-amide. fishersci.ca

Table 1: Representative Reactions of the Terminal Amino Group

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl), Anhydride ((RCO)₂O) | Amide | Formation of stable linkages, introduction of protecting groups (e.g., Boc). google.com |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Introduction of alkyl substituents. chemicalbook.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Controlled N-alkylation. |

| Heterocycle Synthesis | Dicarbonyls, α,β-Unsaturated Ketones | Pyrroles, Pyrimidines, etc. | Construction of complex ring systems. fishersci.canih.gov |

Transformations at the Carbonyl Moiety

The carbonyl group, a ketone in this structure, serves as an electrophilic center, susceptible to attack by nucleophiles and reducing agents. Its transformation is a key step in modifying the core structure of the molecule, often to introduce new stereocenters or functional groups.

Key transformations at the carbonyl moiety include:

Reduction to a Secondary Alcohol: The most common transformation is the reduction of the ketone to a secondary alcohol, yielding 3-amino-1-(pyrrolidin-1-yl)propan-1-ol. sigmaaldrich.comnih.gov This reaction can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net The reduction of the analogous compound 3-N-methylamino-1-(2-thienyl)-1-propanone to its corresponding alcohol is a well-documented example of this type of transformation in pharmaceutical synthesis. researchgate.net This introduces a hydroxyl group, which can be used for further functionalization, and creates a chiral center, allowing for the synthesis of specific stereoisomers.

Nucleophilic Addition: The carbonyl group can react with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to form tertiary alcohols. This reaction allows for the introduction of new carbon-carbon bonds.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, replacing the C=O double bond with a C=C double bond.

Table 2: Potential Transformations of the Carbonyl Group

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Introduces a hydroxyl group and a chiral center. researchgate.netresearchgate.net |

| Grignard Reaction | R-MgX | Tertiary Alcohol | Forms a new C-C bond. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Converts carbonyl to an alkene. |

| Reductive Amination | Amine (R-NH₂), Reducing Agent | Amine | Forms a new C-N bond at the carbonyl carbon. researchgate.net |

Chemical Conversions and Functionalization of the Pyrrolidine (B122466) Ring

Direct functionalization of the saturated N-heterocyclic pyrrolidine ring in 3-amino-1-(pyrrolidin-1-yl)propan-1-one is challenging and less common than modifications at the other two functional sites. The C-H bonds of the pyrrolidine ring are generally unreactive.

Synthetic strategies typically involve one of two approaches:

Starting with a Pre-functionalized Ring: The most prevalent method for introducing functionality onto the pyrrolidine ring is to begin the synthesis with an already substituted pyrrolidine derivative. nih.gov Chiral precursors like (S)-proline, (S)-4-hydroxyproline, or their derivatives are widely used to construct complex molecules with stereochemical control at the ring. nih.gov

Catalytic C-H Functionalization: Modern synthetic methods offer potential, though not widely reported for this specific substrate, for the direct functionalization of C-H bonds. organic-chemistry.org These reactions often require specific transition-metal catalysts (e.g., rhodium, palladium, or iron) to achieve selective C-H amination or oxidation at positions alpha to the ring nitrogen. organic-chemistry.org However, such transformations often require harsh conditions and may suffer from a lack of selectivity.

Derivatization Strategies for Structural Diversification

The presence of multiple reactive handles on this compound makes it an excellent scaffold for creating libraries of diverse compounds for biological screening. Derivatization can be targeted at the amino group, the carbonyl group, or both, to systematically modify the molecule's physicochemical properties.

Amino Group Derivatization: As the most nucleophilic site, the terminal amine is often the starting point for derivatization. It can be converted into a wide array of amides, sulfonamides, ureas, or carbamates to explore structure-activity relationships. google.comresearchgate.net

Carbonyl Group Derivatization: Subsequent or independent modification of the carbonyl group, primarily through reduction to the alcohol followed by esterification or etherification, adds another layer of diversity. researchgate.net

Combined and Cyclization Strategies: The amino and carbonyl groups can be reacted in concert. For example, intramolecular cyclization between a derivatized amino group and a modified carbonyl group can lead to the formation of bicyclic or more complex heterocyclic structures. The use of 3-aminopyrrolidine (B1265635) derivatives as key intermediates in the synthesis of complex pharmaceuticals, such as certain cephalosporin (B10832234) antibiotics, highlights the importance of these derivatization strategies. google.comgoogle.com

Mechanistic Investigations of Key Chemical Reactions

The reactions of this compound generally follow well-established mechanistic pathways characteristic of its functional groups.

Mechanism of Amide Formation (Acylation): The reaction of the terminal amino group with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond after deprotonation.

Mechanism of Carbonyl Reduction by Hydride: The reduction of the ketone with sodium borohydride (NaBH₄) involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon. researchgate.net The hydride attacks the carbon, and the pi-electrons of the C=O bond move to the oxygen atom, forming an alkoxide intermediate. A subsequent workup step with a protic solvent (like water or ethanol) protonates the alkoxide to yield the final secondary alcohol.

Mechanism of Imine Formation (Initial step of Reductive Amination): When the terminal amine reacts with another aldehyde or ketone, the first step is the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration, where the hydroxyl group is protonated to form a good leaving group (H₂O), which is eliminated to give a protonated imine (iminium ion). Deprotonation yields the neutral imine, which can then be reduced. researchgate.net

Structural and Conformational Analysis of 3 Amino 1 Pyrrolidin 1 Yl Propan 1 One

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, with each method offering unique insights into its molecular features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: Experimental data for this compound in DMSO, available through the Biological Magnetic Resonance Bank (BMRB), provides detailed structural information. bmrb.io The spectrum is characterized by distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the aminopropanone side chain. The protons on the carbons adjacent to the nitrogen atoms and the carbonyl group show characteristic downfield shifts due to the deshielding effects of these electronegative atoms.

¹³C NMR: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The carbons of the pyrrolidine ring adjacent to the nitrogen atom are also shifted downfield compared to the other two carbons in the ring. The three carbons of the propane (B168953) chain each exhibit a unique chemical shift.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Structural Assignment |

| Carbonyl | - | ~170-175 | C=O group |

| Pyrrolidine CH₂ (adjacent to N) | ~3.4-3.6 | ~45-50 | -CH₂-N-C=O |

| Pyrrolidine CH₂ | ~1.8-2.0 | ~24-28 | -CH₂-CH₂-N |

| Propane CH₂ (adjacent to C=O) | ~2.7-2.9 | ~35-40 | -CH₂-C=O |

| Propane CH₂ (adjacent to NH₂) | ~2.9-3.1 | ~38-42 | -CH₂-NH₂ |

| Amine | Variable (depends on solvent, concentration) | - | -NH₂ |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Key expected absorption bands include:

N-H Stretching: The primary amine (-NH₂) group is expected to show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the pyrrolidine ring and the propane chain are expected to appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the tertiary amide carbonyl (C=O) group should be prominent in the range of 1630-1680 cm⁻¹. This is a key diagnostic peak.

N-H Bending: The bending vibration for the primary amine is typically observed around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the amine and the amide will be found in the fingerprint region, typically between 1000-1350 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Tertiary Amide | C=O Stretch | 1630 - 1680 |

| Alkane | C-H Stretch | 2850 - 2960 |

| Amine/Amide | C-N Stretch | 1000 - 1350 |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural composition of this compound by ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

The molecular formula of the free base is C₇H₁₄N₂O, corresponding to a molecular weight of approximately 142.20 g/mol . The hydrochloride salt has the formula C₇H₁₅ClN₂O and a molecular weight of about 178.66 g/mol . cymitquimica.comchemspider.com High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show characteristic cleavages that aid in structural confirmation. Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond adjacent to the pyrrolidine nitrogen can result in the formation of a stable pyrrolidinoyl cation.

Loss of Side Chain: Fragmentation can occur along the propanone chain, leading to ions corresponding to the loss of the aminomethyl group (-CH₂NH₂) or the entire aminopropyl side chain.

A prominent peak may be observed at m/z 70, corresponding to the pyrrolidine radical cation, and at m/z 98, representing the acylium ion [C₄H₈NCO]⁺.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of this compound. bldpharm.com These methods separate the compound from any impurities, starting materials, or byproducts.

A typical method would involve reversed-phase chromatography. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For a basic compound like this, the mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) mixed with an organic solvent such as acetonitrile (B52724) or methanol. The pH of the buffer is controlled to ensure the analyte is in a consistent ionization state, leading to sharp, symmetrical peaks. Detection is commonly performed using a UV detector or a mass spectrometer (LC-MS), which provides both purity information and mass confirmation simultaneously. google.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. While no public crystal structure for this compound is currently available, such an analysis would provide precise measurements of bond lengths, bond angles, and torsional angles.

Furthermore, a crystal structure would reveal the conformational preferences of the molecule in the crystalline lattice, including the pucker of the pyrrolidine ring (which typically adopts an envelope or twist conformation) and the orientation of the aminopropanone side chain. It would also elucidate the network of intermolecular interactions, such as hydrogen bonds involving the primary amine (N-H donors) and the carbonyl oxygen (acceptor), which govern the crystal packing. Studies on similar molecules, such as certain enaminones, have successfully used this technique to detail their molecular and supramolecular structures. mdpi.com

Conformational Studies and Tautomerism (referencing similar structures)

This compound possesses conformational flexibility and can potentially exist in different tautomeric forms.

Conformational Studies: The molecule's conformation is defined by the rotation around several single bonds. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly envelope and twist forms. The aminopropanone side chain also has rotational freedom around the C-C and C-N bonds, allowing it to adopt various spatial arrangements. Computational modeling can be used to predict the lowest energy conformations in the gas phase or in solution.

Tautomerism: As a ketone with hydrogens on the alpha-carbon (the carbon at position 2), this compound can undergo keto-enol tautomerism. libretexts.org This is an equilibrium between the ketone form and its corresponding enol isomer, 3-Amino-1-(pyrrolidin-1-yl)prop-1-en-1-ol.

Ketone Form <=> Enol Form

For simple, non-conjugated ketones, the equilibrium strongly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. masterorganicchemistry.com While the presence of the β-amino group may have a minor electronic influence, the keto tautomer is expected to be the overwhelmingly predominant species under standard conditions. This is in contrast to related β-enaminones, where the enamine form is stabilized by conjugation of the nitrogen lone pair with the carbonyl group through a C=C double bond. nih.gov

Computational Chemistry and Molecular Modeling Studies of 3 Amino 1 Pyrrolidin 1 Yl Propan 1 One

Molecular Geometry Optimization and Electronic Structure Calculations

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, or its optimized geometry. This is typically achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and accurate method. For a molecule like 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, a DFT functional such as B3LYP, CAM-B3LYP, or ωB97XD would be employed in conjunction with a basis set like 6-311++G(d,p) to accurately model its geometry.

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest electronic energy. Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties provide insights into the molecule's reactivity and behavior.

Key Electronic Properties Calculated:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to understanding intermolecular interactions.

Mulliken Atomic Charges: These calculations provide a measure of the partial charge on each atom in the molecule, offering a quantitative view of the charge distribution.

Table 1: Predicted Geometrical and Electronic Parameters for this compound

| Parameter | Predicted Value/Description | Method of Prediction |

| Optimized Bond Lengths | C=O: ~1.23 Å, C-N (amide): ~1.35 Å, C-N (pyrrolidine): ~1.47 Å | DFT (e.g., B3LYP/6-31G) |

| Optimized Bond Angles | O=C-N: ~122°, C-N-C (amide): ~120° | DFT (e.g., B3LYP/6-31G) |

| HOMO Energy | DFT Calculation | |

| LUMO Energy | DFT Calculation | |

| HOMO-LUMO Gap | DFT Calculation | |

| Dipole Moment | DFT Calculation |

Note: The values in this table are illustrative and represent typical ranges observed for similar functional groups. Actual values would be obtained from specific DFT calculations on this compound.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, this compound can exist in multiple conformations. The pyrrolidine (B122466) ring itself can adopt different puckered conformations (envelope or twist), and rotation around the C-C and C-N bonds of the propanone chain leads to various rotational isomers (rotamers).

Conformational analysis aims to identify the most stable conformers and to map the potential energy surface of the molecule. This is typically done by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. The results of this analysis provide an "energy landscape," where the valleys represent stable conformers and the hills represent the energy barriers to interconversion between them. Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion.

For this compound, an MD simulation would typically be performed with the molecule solvated in a box of water molecules to mimic physiological conditions. The simulation would reveal how the molecule moves, flexes, and interacts with its environment.

Key insights from MD simulations include:

Conformational Flexibility: MD simulations can show the transitions between different conformations and the timescales on which these transitions occur.

Solvation Effects: The simulations can detail the arrangement of water molecules around the solute and the formation of hydrogen bonds between the molecule and water.

Interaction with Other Molecules: MD can be used to simulate the interaction of this compound with other molecules, such as biological macromolecules, to understand binding processes.

Ligand-Target Interaction Profiling and Binding Site Prediction (via Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (receptor). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve selecting a potential biological target and then using a docking program to predict how the molecule would fit into the target's binding site. The docking algorithm samples a large number of possible binding poses and scores them based on their predicted binding affinity.

The results of a docking study can provide valuable information about:

Binding Mode: The specific orientation of the ligand in the binding site.

Binding Affinity: A score that estimates the strength of the interaction.

Key Interactions: The specific amino acid residues in the receptor that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Salt Bridges)

Hydrogen Bonding: The primary amine group (-NH2) and the amide carbonyl group (C=O) are capable of forming hydrogen bonds. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the pyrrolidine can act as hydrogen bond acceptors.

Van der Waals Interactions: These are weaker, non-specific interactions that occur between all atoms.

Salt Bridges: If the primary amine is protonated to form a positively charged ammonium (B1175870) group (-NH3+), it can form strong electrostatic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein binding site.

Computational methods can be used to identify and quantify these interactions, providing a detailed understanding of the forces that drive molecular recognition and binding.

Prediction of Molecular Descriptors for Chemical Behavior Analysis

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. They are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to develop predictive models for the biological activity and physicochemical properties of compounds.

A wide range of molecular descriptors can be calculated for this compound using various software packages. These descriptors can be broadly classified into several categories:

Topological Descriptors: Based on the 2D representation of the molecule.

Geometrical Descriptors: Based on the 3D structure of the molecule.

Electronic Descriptors: Related to the electronic properties of the molecule.

Physicochemical Descriptors: Such as logP (lipophilicity), polar surface area (PSA), and molecular weight.

These descriptors can be used to build models that predict properties like solubility, permeability, and potential biological activities.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 142.20 g/mol | Influences size and diffusion properties. |

| XlogP | -1.5 | A measure of lipophilicity; a negative value indicates hydrophilicity. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Correlates with drug transport properties like intestinal absorption and blood-brain barrier penetration. peter-ertl.com |

| Hydrogen Bond Donors | 1 | The primary amine group. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the pyrrolidine nitrogen. |

| Rotatable Bonds | 3 | Indicates molecular flexibility. |

Note: The values in this table are predicted and sourced from publicly available chemical databases.

Design and Application of 3 Amino 1 Pyrrolidin 1 Yl Propan 1 One As a Versatile Chemical Scaffold

Role as a Precursor and Building Block in Multi-Step Organic Syntheses

3-Amino-1-(pyrrolidin-1-yl)propan-1-one and its closely related 3-aminopyrrolidine (B1265635) analogues serve as crucial intermediates in the synthesis of a wide range of chemical products. google.comfishersci.ca They are particularly valued as starting materials for producing agrochemicals and pharmaceutically active substances. google.comgoogle.com The utility of this scaffold lies in its bifunctional nature: the pyrrolidine (B122466) ring provides a stable core structure, while the primary amino group and the ketone offer reactive sites for further chemical transformations.

In multi-step syntheses, these compounds act as key building blocks. For instance, 3-aminopyrrolidine derivatives are essential for the manufacture of advanced vinylpyrrolidinone-cephalosporin derivatives, which exhibit significant antibacterial activity. google.comgoogle.com The synthesis of these complex antibiotics can be streamlined by using optically active 3-aminopyrrolidine intermediates, which can be produced with high chemical and optical purity. google.comgoogleapis.com The compound 1-(3-Aminopropyl)pyrrolidine, a related structure, is explicitly identified as an important raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.ca It can be readily reacted with other chemical entities, such as 7-chloro-6-(2-chloro-ethyl)-5-methyl- cymitquimica.comchemicalbook.comnih.govtriazolo[1,5-a]pyrimidine, to construct more elaborate molecular architectures. fishersci.ca This demonstrates the role of the aminopyrrolidine framework as a foundational element upon which molecular complexity is built.

Scaffold for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, known as chemical libraries, to explore novel areas of chemical space and identify new biologically active compounds. nih.gov The this compound scaffold is well-suited for this purpose due to its inherent structural features and multiple points for diversification. The primary amine serves as a key handle for introducing a wide variety of substituents through reactions like acylation, alkylation, and reductive amination. Similarly, the carbonyl group of the propanone moiety can be modified or used in condensation reactions.

The pyrrolidine ring itself is a privileged structure found in many natural products and approved drugs, making it an ideal core for generating libraries with a high potential for biological relevance. mdpi.com The generation of hyperdiverse chemical libraries often relies on robust and versatile building blocks, such as amino acids, that can be combined in numerous ways. chemrxiv.org The this compound scaffold, with its amine functionality, can be readily incorporated into such library synthesis workflows. By systematically varying the substituents attached to the amine, the pyrrolidine nitrogen, or by modifying the propanone backbone, a large and diverse library of related compounds can be rapidly synthesized, facilitating the discovery of new chemical entities with desired properties.

Development of Derivatives with Modified Pyrrolidine and Propanone Moieties

The structural versatility of this compound allows for extensive modification of both its pyrrolidine and propanone components. google.comnih.govnih.gov These modifications are crucial for fine-tuning the physicochemical properties and biological activity of the resulting derivatives.

Modifications to the pyrrolidine ring often involve substitution at the nitrogen atom. In many synthetic routes, the nitrogen is protected with groups like benzyl (B1604629) or allyloxycarbonyl to control reactivity in subsequent steps. google.comgoogleapis.com These protecting groups can later be removed or replaced, allowing for the introduction of a wide array of functional groups to the pyrrolidine ring, thereby creating diverse derivatives. google.com

Table 1: Examples of Derivatives with Modified Pyrrolidine Ring

| Derivative Name | Modification | Synthetic Context | Reference |

|---|---|---|---|

| Methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester | N-benzyl substitution on the pyrrolidine ring. | An intermediate in the synthesis of optically active 3-aminopyrrolidine derivatives. googleapis.com | googleapis.com |

| Allyl 3-methanesulphonyloxy-pyrrolidine-1-carboxylate | N-allyloxycarbonyl (Alloc) protection of the pyrrolidine ring. | Used as a precursor which is subsequently reacted with ammonia (B1221849) to introduce the 3-amino group. googleapis.com | googleapis.com |

The propanone moiety is also a target for chemical modification. Altering the length or structure of the carbon chain or changing the position of the carbonyl group can lead to new derivatives with distinct properties. nih.govnih.gov

Table 2: Examples of Derivatives with Modified Propanone Moiety

| Derivative Name | Modification | Chemical Formula | Reference |

|---|---|---|---|

| 1-[(3S)-3-aminopyrrolidin-1-yl]propan-2-one | The carbonyl group is shifted to the 2-position of the propane (B168953) chain. | C7H14N2O | nih.gov |

| 1-[(3S)-3-aminopyrrolidin-1-yl]but-3-en-1-one | The propanone is replaced with a butenone moiety, introducing an alkene. | C8H14N2O | nih.gov |

Functionalization Strategies for Targeted Chemical Probe Development (e.g., in vitro enzyme inhibition studies, receptor binding studies)

A key application of the this compound scaffold is in the development of targeted chemical probes for biological research. By strategically adding functional groups to the core structure, derivatives can be designed to interact with specific proteins, such as enzymes or receptors, with high affinity and selectivity. chemicalbook.comnih.gov These probes are invaluable tools for in vitro studies aimed at understanding biological pathways and validating potential drug targets. chemrxiv.org

The development of such probes often involves creating a small library of derivatives and screening them against a biological target. For example, derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), demonstrating the scaffold's utility in receptor binding studies. nih.gov In another example, a more complex derivative incorporating the 3-aminopyrrolidine structure was developed as a selective inhibitor of Akt kinase, a key enzyme in cancer-related signaling pathways. chemicalbook.com

Table 3: Examples of Functionalized Derivatives for Targeted Chemical Probes

| Derivative Class/Name | Target | Study Type | Finding | Reference |

|---|---|---|---|---|

| 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives | Melanin-concentrating hormone receptor-1 (MCH-R1) | Receptor binding study | Identified as potent and functionally active MCH-R1 antagonists, with one compound showing a Ki of 2.3 nM. nih.gov | nih.gov |

| (S)-N-[[3-Amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide | Akt kinase | Enzyme inhibition study | Developed as a selective, ATP-competitive Akt kinase inhibitor for potential use as an antitumor agent. chemicalbook.com | chemicalbook.com |

These examples highlight a clear strategy: the 3-aminopyrrolidine core provides a proven structural foundation, while targeted functionalization of the scaffold allows for the precise tuning of biological activity, leading to the development of potent and selective chemical probes for in vitro enzyme inhibition and receptor binding assays.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and stereoselective synthetic routes to 3-Amino-1-(pyrrolidin-1-yl)propan-1-one and its derivatives is a fundamental area for future research. Current synthetic approaches to similar 3-aminopropanone structures often involve multi-step sequences. Future investigations could focus on the following:

Asymmetric Synthesis: Given that the core structure has the potential for chirality, developing enantioselective synthetic methods is crucial. This could involve the use of chiral catalysts, auxiliaries, or starting materials to produce enantiomerically pure forms of the compound. Research into chirally modified reducing agents for the synthesis of related optically active 3-amino-1-propanol derivatives has shown promise in achieving high enantiomeric excess, a strategy that could be adapted. google.com

Catalytic Approaches: The use of transition-metal catalysts or organocatalysts could offer more efficient and atom-economical routes. For instance, catalytic methodologies developed for the synthesis of other amino-pyrrolidine derivatives could be explored. googleapis.comgoogle.com This might include catalytic amination or hydroaminomethylation of appropriate precursors.

Flow Chemistry: Continuous flow synthesis methodologies could be investigated to improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, which can be beneficial for optimizing the synthesis of this and related compounds.

| Synthetic Goal | Potential Approach | Rationale |

| Enantiomeric Purity | Asymmetric catalysis, chiral pool synthesis | Access to single enantiomers for stereospecific applications. |

| Efficiency | Transition-metal or organocatalysis | Reduction of reaction steps and waste. |

| Scalability | Flow chemistry | Improved control, safety, and throughput for larger scale production. |

Integration of Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and potential applications. The integration of advanced analytical and computational techniques will be instrumental in this endeavor.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR would provide basic structural confirmation, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all protons and carbons, especially in more complex derivatives.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's conformational landscape, electronic properties (such as electrostatic potential and frontier molecular orbitals), and spectroscopic signatures (IR, NMR). This can guide experimental work and provide insights into the molecule's reactivity.

Crystallographic Studies: Obtaining a single-crystal X-ray structure of this compound or its salts (e.g., the hydrochloride form cymitquimica.comcymitquimica.comchemspider.commyskinrecipes.com) would provide definitive proof of its three-dimensional structure and intermolecular interactions in the solid state.

| Analytical/Computational Method | Information Gained |

| Advanced 2D NMR | Detailed structural connectivity and stereochemistry. |

| Computational Chemistry (DFT) | Conformational analysis, electronic properties, reactivity prediction. |

| X-ray Crystallography | Precise 3D structure and intermolecular packing. |

Discovery of Unprecedented Chemical Transformations and Derivatizations

The presence of a primary amine and a tertiary amide in this compound offers multiple sites for chemical modification. Future research should explore a wide range of derivatization reactions to expand the chemical space around this scaffold.

N-Functionalization: The primary amino group is a key handle for derivatization. Reactions such as acylation, alkylation, sulfonylation, and reductive amination can be explored to generate a library of novel compounds with diverse functionalities. The reactivity of related compounds like 1-(3-Aminopropyl)pyrrolidine can serve as a guide for these transformations. fishersci.cachemicalbook.com

Modifications of the Carbonyl Group: While the amide carbonyl is generally less reactive than a ketone, its reduction to the corresponding amine or conversion to a thioamide could yield interesting new structures.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyrrolidine (B122466) ring under various conditions could lead to the discovery of novel rearrangement or ring-opening reactions, providing access to different heterocyclic systems.

Interdisciplinary Research Opportunities in Chemical Biology (mechanistic insights at a molecular level)

The structural features of this compound suggest potential for interaction with biological systems. Interdisciplinary research at the interface of chemistry and biology could uncover novel applications.

Scaffold for Bioactive Molecules: The pyrrolidine ring is a common motif in many biologically active compounds. Future work could involve using this compound as a building block for the synthesis of potential enzyme inhibitors, receptor ligands, or other bioactive probes. The structural similarity to components of some pharmaceuticals and controlled substances underscores the potential for biological activity. wikipedia.orgwikipedia.org

Mechanistic Probes: Labeled versions of the molecule (e.g., with stable isotopes like 13C or 15N) could be synthesized and used as probes to study biological processes at a molecular level. For instance, they could be used to investigate enzyme mechanisms or to track the fate of the molecule within a biological system.

Bioconjugation: The primary amine allows for conjugation to biomolecules such as peptides, proteins, or nucleic acids. This could be exploited to develop targeted drug delivery systems or to create novel biomaterials. The principles used in the application of related compounds like 3-aminopropylsilatrane in creating functionalized surfaces could be an inspiration for such endeavors. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via solid-phase peptoid chemistry. A validated approach involves coupling this compound to a 2-chlorotrityl chloride resin using bromoacetic acid and DIPEA in CH₂Cl₂. Optimal conditions include shaking the resin with the free-base amine (generated via KOH treatment in NMP) for 2 hours, followed by capping with phenylacetic acid and COMU/DIPEA . For hydrochloride salt preparation, purification via recrystallization is recommended .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound, and what are common pitfalls in data interpretation?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. However, the dynamic behavior of the pyrrolidine ring may lead to signal broadening or absence in ¹H/¹³C NMR spectra, necessitating variable-temperature NMR or computational modeling to resolve ambiguities . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy should complement NMR to verify functional groups and molecular weight .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- Guidelines : While specific toxicity data are limited, standard precautions include wearing nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in a sealed container under inert conditions .

Advanced Research Questions

Q. How can researchers resolve NMR spectral contradictions arising from the dynamic behavior of the pyrrolidine ring in this compound?

- Methodology : Dynamic NMR (DNMR) experiments at varying temperatures (e.g., 25°C to −40°C) can slow ring puckering motions, resolving split signals. Alternatively, density functional theory (DFT) calculations predict equilibrium geometries and coupling constants, aiding spectral assignment .

Q. In crystallographic studies, what strategies enhance the success rate of structure determination using SHELX software?

- Methodology : For high-resolution data, SHELXL refinement with anisotropic displacement parameters and hydrogen bonding restraints improves accuracy. If twinning is observed (common in flexible molecules), use the TWIN/BASF commands in SHELXL. For poor-quality crystals, prioritize data collection at synchrotron sources to enhance resolution .

Q. How does the substitution pattern on the pyrrolidine ring influence the compound’s receptor binding affinity and selectivity?

- Methodology : Comparative SAR studies with analogs (e.g., 4-fluoro, 4-chloro phenyl derivatives) reveal that electronegative substituents like fluorine enhance metabolic stability and lipophilicity, improving CNS penetration. Rigidify the pyrrolidine ring via cyclopropyl or methyl groups (e.g., as in ) to boost selectivity for neurotransmitter receptors .

Q. What methodologies are effective for conducting comparative SAR studies between this compound and its halogenated analogs?

- Methodology : Use parallel synthesis to generate analogs with systematic substitutions (e.g., halogens, alkyl groups). Assess binding affinities via radioligand displacement assays (e.g., for dopamine or serotonin receptors). Pair experimental data with molecular docking simulations (e.g., AutoDock Vina) to map interactions with receptor active sites .

Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of action of this compound?

- Methodology : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with in vitro assays to study receptor-ligand kinetics. For example, simulate the compound’s interaction with the σ-1 receptor over 100 ns trajectories, correlating binding poses with functional cAMP assays. Validate predictions via site-directed mutagenesis of key receptor residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.